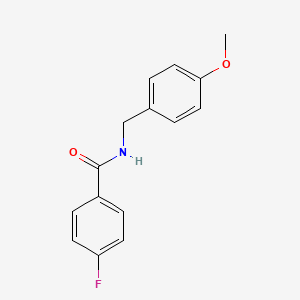

4-氟代-N-(4-甲氧基苄基)苯甲酰胺

描述

The compound "4-Fluoro-N-(4-methoxybenzyl)benzamide" is a fluorinated benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medical imaging, particularly in positron emission tomography (PET) . These compounds often contain a fluorine atom, which can be radiolabeled with fluorine-18, a positron-emitting isotope, making them suitable for PET imaging .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives typically involves the introduction of a fluorine atom or a fluorine-containing substituent into the benzamide structure. For example, the synthesis of fluorine-18 labeled benzamide analogs for imaging sigma2 receptors in solid tumors involves the displacement of a mesylate precursor with [18F]fluoride . Another approach to introducing fluorine into benzamide derivatives is through the use of fluorinated protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which can be cleaved under desilylation conditions . Additionally, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions with no carrier added [18F]fluoride .

Molecular Structure Analysis

The molecular structure of fluorinated benzamide derivatives can be complex, with the potential for various substituents to influence the overall conformation and crystal packing of the compounds. For instance, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative revealed the importance of hydrogen bonding in the crystal packing . Similarly, the structural investigation of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamide derivatives can be influenced by the presence of the fluorine atom and other substituents. For example, N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles can undergo reactions with nucleophiles, such as methylamine, leading to the substitution of the methoxy group by a methylamino group . This reactivity is crucial for the modification and functionalization of benzamide derivatives for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide derivatives are determined by their molecular structure and substituents. For instance, the synthesis and characterization of N-(4-methylbenzyl)benzamide single crystals provided insights into the compound's crystal morphology, intermolecular interactions, and optical properties . The compound exhibited intermolecular hydrogen bonds and weak C-H...π interactions, which are essential for the stability of the crystal structure . Additionally, the compound's optical band gap, UV cutoff wavelength, and photoluminescence emission spectrum were determined, highlighting its potential for multifunctional optical applications .

科学研究应用

1. 化学合成和有机化学研究4-FMBA 可用作有机化学研究中的关键起始原料或中间化合物,用于合成各种其他化学物质。研究人员可以研究其反应性、官能团转化及其在新型化合物创造中的作用。这有助于有机化学领域的发展。 参考文献:ChemSpider - 4-氟代-N-(4-甲氧基苄基)苯甲酰胺2. 药理学和药物化学研究科学家们可能会探索 4-FMBA 的潜在药理特性,例如它与特定受体或酶的相互作用。这项研究可能有助于了解其在药物开发中的潜在应用或作为研究特定生物过程的工具化合物。 参考文献:PubChem - 4-氟代-N-(4-甲氧基苄基)苯甲酰胺

3. 神经化学和神经药理学研究在神经科学领域,4-FMBA 可能因其对神经递质系统或神经通路的影响而受到关注。研究人员可能会研究其对神经元功能和受体调节的影响,从而有助于更好地理解神经化学过程。 参考文献:化学文摘服务 - CAS 号 4464-47-14. 化学生物学和生物化学研究研究化学生物学和生物化学的科学家们可以使用 4-FMBA 作为一种工具来探测特定的细胞过程或分子相互作用。其化学性质可用于标记和标记实验,从而实现生物分子的可视化和操作。 参考文献:Sigma-Aldrich - 4-氟代-N-(4-甲氧基苄基)苯甲酰胺

5. 分析化学和光谱学4-FMBA 可在质谱和核磁共振 (NMR) 光谱等分析化学技术中用作参考标准或校准材料。其精确的化学结构和性质使其对于准确的分析测量非常有价值。 参考文献:ResearchGate - 4-氟代-N-(4-甲氧基苄基)苯甲酰胺总之,4-氟代-N-(4-甲氧基苄基)苯甲酰胺在科学研究中具有广泛的应用,从有机化学合成到神经药理学研究。研究人员利用其独特的特性来推进各个科学学科的知识,为对化学和生物过程的更广泛理解做出贡献。

安全和危害

When handling 4-Fluoro-N-(4-methoxybenzyl)benzamide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIZJDJIMFHGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358081 | |

| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(4-methoxybenzyl)benzamide | |

CAS RN |

346725-04-0 | |

| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)